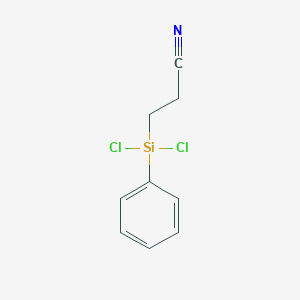

3-(Dichlorophenylsilyl)propiononitrile

Description

Significance within Organosilicon Compound Research

The significance of 3-(Dichlorophenylsilyl)propiononitrile in organosilicon compound research stems from its nature as a functionalized silane (B1218182). Organofunctional silanes are hybrid compounds that can act as a bridge between inorganic and organic materials. researchgate.net They find extensive use as coupling agents, adhesion promoters, surface modifiers, and crosslinking agents in various industries, including automotive, electronics, and construction. directindustry.com

The specific functional groups of this compound impart distinct properties and potential applications:

Dichlorosilyl Group: The two chlorine atoms attached to the silicon are readily hydrolyzable, allowing the molecule to form strong, covalent bonds with inorganic substrates such as glass, metals, and silica (B1680970). This is a key feature for its use as a coupling agent.

Phenyl Group: The presence of the phenyl group can enhance the thermal stability and refractive index of materials derived from this compound. It also influences the electronic properties of the silicon center.

Propiononitrile Group: The nitrile (cyano) group is a versatile functional handle that can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This functionality allows for the tailoring of the organic part of the molecule to achieve desired properties in the final material. The incorporation of silicon-containing molecules with functional groups like nitriles is also an area of interest in medicinal chemistry for the development of new therapeutic agents. acs.orgresearchgate.net

Historical Context of Related Organosilicon Synthesis Methodologies

The journey of organosilicon chemistry began in the 19th century, with pioneering work that laid the foundation for the synthesis of these novel compounds.

| Year | Key Development | Pioneering Scientist(s) |

| 1863 | First synthesis of an organochlorosilane. | Charles Friedel & James Crafts |

| Early 20th Century | Extensive research into organosilicon compounds, coining the term "silicone". | Frederic Kipping |

| 1940s | Development of the "Direct Process" for the industrial synthesis of methylchlorosilanes. | Eugene G. Rochow & Richard Müller |

| 1940s-1950s | Discovery and development of hydrosilylation. | Speier, Webster, and Wagner |

The synthesis of functionalized organosilanes like this compound is intrinsically linked to the development of key synthetic methodologies. One of the most significant of these is hydrosilylation , a reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This method is a cornerstone for the formation of silicon-carbon bonds.

Historically, the hydrosilylation of certain unsaturated compounds presented challenges. Notably, early research in the 1940s and 1950s found that acrylonitrile (B1666552), a precursor for the propiononitrile group, was resistant to hydrosilylation under the conditions initially explored. mdpi.com Overcoming such challenges through the development of more effective catalysts, particularly those based on platinum-group metals, has been a significant area of advancement in organosilicon synthesis. wikipedia.org The synthesis of this compound would therefore rely on these more advanced catalytic systems capable of facilitating the addition of a dichlorophenylsilane to acrylonitrile.

Scope of Academic Investigation of the Compound

While broad research into organofunctional silanes is extensive, specific academic literature focusing solely on this compound is limited. However, based on its chemical structure, the scope of its academic investigation can be inferred to lie in several key areas:

Intermediate for Novel Materials: The primary academic interest in this compound is likely as a precursor for the synthesis of more complex, functionalized organosilicon materials. The reactive dichlorosilyl group allows for its incorporation into silicone polymers, silsesquioxanes, and other hybrid organic-inorganic materials. The nitrile group can be further modified post-polymerization to introduce other functionalities.

Surface Modification: Researchers would likely investigate its application in the surface modification of inorganic materials. By grafting this molecule onto surfaces like silica gel or glass fibers, the surface properties can be altered to be more hydrophobic or to introduce reactive sites for further chemical reactions.

Precursor for Biologically Active Molecules: Given the growing interest in organosilicon compounds in medicinal chemistry, there is potential for academic exploration of this compound as a starting material for the synthesis of novel biologically active molecules. acs.orgresearchgate.net The nitrile group can be converted to an amine, which is a common functional group in many pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[dichloro(phenyl)silyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NSi/c10-13(11,8-4-7-12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPJPRQHVOYMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](CCC#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148210 | |

| Record name | 3-(Dichlorophenylsilyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-57-2 | |

| Record name | 3-(Dichlorophenylsilyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dichlorophenylsilyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dichlorophenylsilyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dichlorophenylsilyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dichlorophenylsilyl Propiononitrile

Precursor Chemistry and Feedstock Considerations

The successful synthesis of 3-(Dichlorophenylsilyl)propiononitrile relies on the availability and reactivity of its primary precursors. The silicon-containing moiety is derived from dichlorophenylsilane, while the propiononitrile backbone originates from acrylonitrile (B1666552).

Dichlorophenylsilane (PhSiHCl₂) is the key feedstock providing the dichlorophenylsilyl group. This compound is a member of the organosilane family and is characterized by the presence of a reactive silicon-hydrogen (Si-H) bond. This bond is susceptible to addition reactions across unsaturated systems, a process known as hydrosilylation. researchgate.netnih.gov The synthesis of dichlorophenylsilane itself can be achieved through various methods, including the high-temperature reaction of hydrogen chloride with a mixture of silicon and chlorobenzene (B131634) or via the Grignard reaction of phenylmagnesium bromide with trichlorosilane. The reactivity of the Si-H bond in dichlorophenylsilane is central to its role in forming this compound.

Propiononitrile (CH₃CH₂CN) and its unsaturated derivative, acrylonitrile (CH₂=CHCN), are the foundational feedstocks for the three-carbon nitrile portion of the target molecule. wikipedia.org Acrylonitrile is the direct and most crucial precursor in the dominant synthetic route. It is an electron-deficient alkene due to the electron-withdrawing nature of the nitrile group, which makes its carbon-carbon double bond susceptible to nucleophilic attack or catalyzed addition reactions. core.ac.uk

Industrially, acrylonitrile is primarily produced through the ammoxidation of propylene. wikipedia.org For the synthesis of this compound, acrylonitrile undergoes a hydrosilylation reaction where the Si-H bond of dichlorophenylsilane adds across its C=C double bond. core.ac.ukmdpi.com This reaction is highly regioselective, typically resulting in the silicon atom bonding to the terminal carbon, an anti-Markovnikov addition, to yield the desired product. core.ac.uk While propiononitrile itself is not the direct reactant, understanding its chemistry is relevant in the broader context of aliphatic nitriles. It can be produced by methods such as the dehydration of propionamide (B166681) or the hydrogenation of acrylonitrile. wikipedia.org

Targeted Synthesis Approaches

The primary method for synthesizing this compound is the platinum-catalyzed hydrosilylation of acrylonitrile with dichlorophenylsilane. However, other organometallic routes are also considered in synthetic chemistry.

Grignard reagents, with the general formula R-Mg-X, are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com A hypothetical Grignard-mediated route to this compound is less common than hydrosilylation. Such a pathway might involve the reaction of a Grignard reagent derived from a 3-halopropionitrile with dichlorophenylsilane.

However, this approach presents significant challenges. Grignard reagents are highly basic and can react with the acidic alpha-protons of the nitrile group or add directly to the nitrile's carbon-nitrogen triple bond. masterorganicchemistry.com The addition of a Grignard reagent to a nitrile typically forms an imine intermediate, which upon hydrolysis yields a ketone. masterorganicchemistry.com This reactivity can lead to a complex mixture of side products, making it an inefficient route for the desired compound. Grignard reagents are more successfully employed in the synthesis of the dichlorophenylsilane precursor itself, for instance, by reacting phenylmagnesium bromide with a silicon halide. researchgate.netgoogle.comgoogle.com

Beyond Grignard reagents, other organometallic compounds could theoretically be employed, though hydrosilylation remains the most direct and efficient method. The hydrosilylation reaction itself is often catalyzed by transition metal complexes other than platinum. For instance, cobalt carbonyl complexes like octacarbonyldicobalt have been used for the hydrosilylation of electron-deficient alkenes. core.ac.uk Rhodium complexes, such as Wilkinson's catalyst, are also known to catalyze hydrosilylation reactions. youtube.com

These alternative catalysts may offer different selectivity or functional group tolerance compared to platinum-based systems. The choice of catalyst can be critical, especially when dealing with substrates that have multiple reactive sites. The development of new catalytic systems based on various transition metals continues to be an active area of research to improve the efficiency and scope of hydrosilylation reactions. nih.govmdpi.com

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound primarily involves fine-tuning the parameters of the hydrosilylation reaction between dichlorophenylsilane and acrylonitrile. Key factors influencing the reaction's efficiency and yield include the catalyst system, temperature, reactant concentration, and solvent.

To maximize the yield, reaction conditions must be carefully controlled. This includes maintaining an optimal temperature to ensure a sufficient reaction rate without promoting unwanted polymerization. The choice of solvent can also play a role in stabilizing the catalyst and preventing side reactions. The table below summarizes key variables and their impact on the hydrosilylation process for related substrates.

| Parameter | Condition/Variable | General Impact on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst Type | Platinum (e.g., Speier's, Karstedt's) vs. Other Metals (e.g., Co, Rh) | Platinum catalysts are highly active and generally provide high yields for anti-Markovnikov addition. core.ac.ukmdpi.com Other metals may offer different selectivity but can be less active. core.ac.uk | core.ac.ukmdpi.com |

| Catalyst Concentration | Low (ppm levels) vs. High | Effective at very low concentrations. Higher concentrations do not necessarily improve yield and increase cost and potential for side reactions. | |

| Temperature | Low vs. High | Requires a balance; higher temperatures increase reaction rate but can also promote acrylonitrile polymerization and catalyst decomposition. | |

| Reactant Ratio | Excess Silane (B1218182) vs. Excess Alkene | Using a slight excess of one reactant can help drive the reaction to completion, but an excess of acrylonitrile can increase polymerization. core.ac.uk | core.ac.uk |

| Inhibitors/Additives | Presence of inhibitors (e.g., electron-withdrawing alkenes) | Inhibitors can be used to control the reaction, preventing premature curing in related silicone polymer applications by forming inert complexes at room temperature. mdpi.com | mdpi.com |

Solvent System Effects

The solvent medium can significantly influence the rate and yield of the hydrosilylation reaction. The polarity and coordinating ability of the solvent can affect the stability and activity of the catalyst, as well as the solubility of the reactants. While some hydrosilylation reactions can be carried out under solvent-free conditions, the use of a solvent is often necessary to ensure a homogeneous reaction mixture and to help control the reaction temperature.

Research into analogous hydrosilylation reactions has shown a distinct trend in reactivity based on the solvent used. For instance, in a study on the synthesis of a polydimethylsiloxane (B3030410) grafted with polyoxyethylene using Speier's catalyst, the reactivity was found to increase in the order of acetonitrile (B52724) < hexane (B92381) < toluene (B28343) ≈ isopropanol (B130326) < tetrahydrofuran (B95107) (THF). Acetonitrile, a polar aprotic solvent, exhibited particularly low reactivity. This suggests that both non-polar and polar aprotic solvents can be employed, with their efficacy being highly system-dependent.

For the synthesis of this compound, the selection of an appropriate solvent is crucial for maximizing the yield and minimizing side reactions. The ideal solvent should be inert under the reaction conditions and provide good solubility for both dichlorophenylsilane and acrylonitrile.

Table 1: Illustrative Solvent Effects on Hydrosilylation Yield (Hypothetical Data)

| Solvent | Dielectric Constant (20°C) | Yield (%) | Reaction Time (h) |

| n-Hexane | 1.88 | 75 | 6 |

| Toluene | 2.38 | 82 | 5 |

| Tetrahydrofuran (THF) | 7.58 | 88 | 4 |

| Acetonitrile | 37.5 | 45 | 12 |

| Dichloromethane | 8.93 | 78 | 5.5 |

Temperature and Pressure Control

Pressure can also play a role, particularly when dealing with volatile reactants or when trying to increase the concentration of gaseous reactants in the liquid phase. For the hydrosilylation of acrylonitrile, the reaction is typically carried out at or near atmospheric pressure. However, in some industrial processes, elevated pressures might be used to enhance the reaction rate and throughput.

Table 2: Influence of Temperature on Reaction Yield (Hypothetical Data)

| Temperature (°C) | Pressure (atm) | Yield (%) |

| 60 | 1 | 70 |

| 80 | 1 | 85 |

| 100 | 1 | 82 (slight decrease due to side reactions) |

| 120 | 1 | 75 (significant side product formation) |

Note: This table is illustrative. The optimal temperature would need to be determined for the specific catalytic system used.

Catalyst Selection and Influence

The choice of catalyst is paramount in the hydrosilylation of acrylonitrile. Historically, acrylonitrile was found to be resistant to hydrosilylation, indicating that a highly active and selective catalyst is required for a successful reaction. Platinum-based catalysts are the most widely used and effective for this transformation.

Commonly used catalysts include:

Speier's catalyst (H₂PtCl₆): One of the earliest and most common hydrosilylation catalysts. It is typically used as a solution in isopropanol.

Karstedt's catalyst: A platinum(0)-divinyltetramethyldisiloxane complex, which is highly active at low concentrations.

Other Platinum Complexes: Various other platinum complexes with different ligands have been developed to fine-tune reactivity and selectivity.

While platinum catalysts are highly effective, their high cost and potential for product contamination have driven research into alternative catalysts based on more abundant and less expensive metals such as iron, cobalt, and nickel. mdpi.com Metal-free catalytic systems are also an emerging area of interest.

The catalyst not only affects the reaction rate but also the regioselectivity of the addition. For acrylonitrile, the addition of the silyl (B83357) group can occur at either the α- or β-carbon. The desired product, this compound, results from β-addition. A well-chosen catalyst will favor this isomer.

Table 3: Comparison of Catalysts for the Hydrosilylation of Acrylonitrile (Representative Data)

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield of β-isomer (%) |

| Speier's Catalyst | 10⁻⁴ | 80-100 | >90 |

| Karstedt's Catalyst | 10⁻⁵ | 60-80 | >95 |

| Rhodium Complex | 10⁻³ | 70 | ~85 |

| Iron Complex | 10⁻² | 90 | Variable |

Note: This table provides representative data to illustrate the differences between catalyst types. Actual yields and conditions would vary based on the specific ligands and reaction setup.

Green Chemistry Principles in Synthesis of Dichlorophenylsilylpropiononitriles

Key Green Chemistry Considerations:

Atom Economy: Hydrosilylation is an addition reaction and thus has a high theoretical atom economy, as all the atoms of the reactants are incorporated into the final product.

Catalyst Choice: The development of catalysts based on earth-abundant metals (e.g., iron) instead of precious metals like platinum is a significant green objective. mdpi.com Furthermore, creating heterogeneous catalysts that can be easily separated and recycled can reduce waste and cost. rsc.org

Solvent Selection: The use of hazardous and volatile organic solvents is a major environmental concern. Research into greener solvent alternatives, such as ionic liquids or supercritical fluids, is ongoing. mdpi.com Performing the reaction under solvent-free conditions is the most ideal scenario from a green chemistry perspective. rsc.orgrsc.org

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, to minimize energy consumption is a crucial aspect of green process design. The use of highly active catalysts that allow for lower reaction temperatures contributes significantly to energy savings. An alternative approach to silane production involves the magnesiothermic reduction of quartz, which may offer a more environmentally friendly process with lower CO2 emissions. ntnu.no

Waste Reduction: Minimizing the formation of byproducts through the use of highly selective catalysts and optimized reaction conditions is a core principle of green chemistry.

By integrating these principles, the synthesis of dichlorophenylsilylpropiononitriles can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 3 Dichlorophenylsilyl Propiononitrile

Silicon-Center Reactivity

The silicon atom in 3-(Dichlorophenylsilyl)propiononitrile is electron-deficient due to the presence of two electronegative chlorine atoms and the phenyl group, making it a prime target for nucleophiles.

Nucleophilic Substitution at the Silicon Atom

The Si-Cl bonds in dichlorosilanes are highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of silicone chemistry. When this compound is exposed to nucleophiles, the chlorine atoms can be displaced.

A primary example of this is hydrolysis, where water molecules act as nucleophiles. The reaction proceeds in a stepwise manner, with the initial substitution of one chloride ion by a hydroxyl group to form a silanol. This is followed by the substitution of the second chloride ion, yielding a dihydroxysilane. These silanol intermediates are often unstable and can readily undergo condensation reactions, leading to the formation of siloxane polymers.

Similarly, reaction with alcohols in the presence of a base to neutralize the HCl byproduct results in the formation of dialkoxysilanes. Amines can also displace the chloride ions to form silylamines.

Table 1: Nucleophilic Substitution Reactions at the Silicon Center

| Nucleophile | Reagent | Product |

|---|---|---|

| Water | H₂O | Phenyl(dihydroxy)silyl]propiononitrile |

| Alcohol | ROH | Phenyl(dialkoxy)silyl]propiononitrile |

Electrophilic Reactions Involving the Silicon Moiety

Direct electrophilic attack at the silicon atom in phenylsilanes is not a typical reaction pathway. The silicon atom, being bonded to electronegative groups, is not sufficiently electron-rich to be attractive to most electrophiles. However, the phenyl group attached to the silicon can undergo electrophilic aromatic substitution. The silyl (B83357) group acts as a directing group in these reactions.

Cleavage Reactions of Si-X Bonds (X = C, N, S)

The silicon-carbon bond in organosilanes can be cleaved under certain conditions. The Si-phenyl bond in this compound can be susceptible to cleavage by strong electrophiles or under harsh acidic or basic conditions. The stability of the Si-C bond is influenced by the electronic environment of the silicon atom and the nature of the carbon substituent. For instance, the presence of electron-withdrawing groups on the phenyl ring can affect the lability of the Si-phenyl bond.

Nitrile Group Transformations

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Reduction Reactions of the Nitrile Moiety

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can completely reduce the nitrile to a primary amine. The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. Catalytic hydrogenation using catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere is another effective method for this transformation.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to yield the aldehyde.

Table 2: Reduction Reactions of the Nitrile Group

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3-(Phenylsilyl)propan-1-amine derivative | Nitrile to Primary Amine |

| Catalytic Hydrogenation (H₂/catalyst) | 3-(Phenylsilyl)propan-1-amine derivative | Nitrile to Primary Amine |

Hydrolysis Pathways

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an intermediate imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions yields the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which rearranges to an amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification, gives the carboxylic acid.

Table 3: Hydrolysis Products of the Nitrile Group

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic (H₃O⁺) | 3-(Dichlorophenylsilyl)propanamide | 3-(Dichlorophenylsilyl)propanoic acid |

Cycloaddition Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in this compound serves as a dipolarophile, making it susceptible to 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This class of pericyclic reactions provides a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganicchemistrydata.org

One of the most significant cycloaddition reactions involving nitriles is their conversion to tetrazoles. researchgate.net This transformation is typically achieved by reacting the nitrile with an azide source, most commonly sodium azide (NaN₃), in the presence of a catalyst. organic-chemistry.orgyoutube.com The reaction proceeds through the [3+2] cycloaddition of the azide anion to the nitrile functionality. nih.gov Lewis acids (e.g., zinc salts) or Brønsted acids (e.g., ammonium chloride) are often employed to activate the nitrile group, thereby facilitating the nucleophilic attack by the azide. organic-chemistry.orgyoutube.com For this compound, this reaction is expected to yield a 5-substituted 1H-tetrazole, where the silyl moiety remains intact on the side chain.

Beyond azides, other 1,3-dipoles can also participate in cycloadditions with the nitrile group. For instance, nitrile oxides, generated in situ, react with nitriles to form 1,2,4-oxadiazoles, while nitrile imines yield 1,2,4-triazoles. youtube.com These reactions expand the synthetic utility of the nitrile group for creating a diverse range of heterocyclic structures.

| 1,3-Dipole | Reagent(s) | Resulting Heterocycle | General Conditions |

|---|---|---|---|

| Azide Ion | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) | Tetrazole | Heated in a solvent like DMF |

| Nitrile Oxide | Generated in situ from oxime precursors | 1,2,4-Oxadiazole | Varies based on generation method |

| Nitrile Imine | Generated in situ from hydrazonoyl halides | 1,2,4-Triazole | Base-mediated elimination |

Phenyl Group Functionalization

The phenyl group attached directly to the silicon atom can undergo functionalization, primarily through electrophilic aromatic substitution and transition metal-catalyzed coupling reactions. The reactivity of the ring is significantly influenced by the electronic properties of the dichlorosilyl substituent.

Aromatic Substitution Reactions

Consequently, the dichlorophenylsilyl group is a deactivating and meta-directing group. wikipedia.org It reduces the nucleophilicity of the phenyl ring, making it less reactive towards electrophiles than benzene, and directs incoming electrophiles to the meta-position (C3 and C5). This behavior is analogous to that of phenyltrichlorosilane (C₆H₅SiCl₃), a well-studied compound that undergoes electrophilic substitution primarily at the meta position. nist.govnoaa.govnih.gov

Common SₑAr reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to introduce a nitro (-NO₂) group at the meta-position.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding meta-halogenated derivative.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group, also at the meta-position.

However, due to the strong deactivating nature of the dichlorosilyl group, Friedel-Crafts alkylation and acylation reactions are generally not feasible. wikipedia.orgnih.gov These reactions typically fail on strongly deactivated aromatic rings. researchgate.net

| Reaction | Typical Reagents | Predicted Major Product | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(Dichloro(3-nitrophenyl)silyl)propiononitrile | Strongly deactivating group directs meta. |

| Bromination | Br₂, FeBr₃ | 3-((3-Bromophenyl)dichlorosilyl)propiononitrile | Requires Lewis acid catalyst. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-(Dichloro(3-sulfophenyl)silyl)propiononitrile | Reaction is often reversible. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | Ring is too deactivated for this reaction. |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | No reaction | Ring is too deactivated for this reaction. |

Palladium- or Rhodium-Catalyzed Coupling Reactions

Modern synthetic methods allow for the functionalization of C-H bonds on aromatic rings through transition metal catalysis.

Palladium-catalyzed C-H functionalization has become a versatile tool for forming new carbon-carbon and carbon-heteroatom bonds directly from unactivated C-H bonds. snnu.edu.cnnih.gov These reactions can include olefination, arylation, and acetoxylation, often proceeding through a cyclopalladated intermediate. researchgate.netnih.gov While these reactions frequently rely on an ortho-directing group to control regioselectivity, methods for the functionalization of less activated C-H bonds are also known. Application to this compound could potentially lead to the introduction of various functional groups, although predicting the site selectivity without a strong directing group can be complex.

Rhodium-catalyzed reactions are also highly effective for C-H activation and cross-coupling. acs.org Arylsilanes, such as the phenylsilyl moiety in the target molecule, can serve as effective coupling partners in Rh(III)-catalyzed reactions for the arylation of C-H bonds in other molecules, such as enamides. acs.org Alternatively, rhodium(I) complexes are known to catalyze the cross-coupling of aryl halides with hydrosilanes to form arylsilanes, demonstrating the reactivity of the aryl-silicon bond framework in such catalytic cycles. researchgate.netacs.orgorganic-chemistry.org

| Catalyst System | Reaction Type | Potential Transformation | Reference Reaction Example |

|---|---|---|---|

| Palladium(II) | C-H Olefination | Direct alkenylation of the phenyl ring. | Pd-catalyzed olefination of phenols. nih.gov |

| Palladium(II) | C-H Acetoxylation | Direct acetoxylation of the phenyl ring. | Pd-catalyzed acetoxylation of phenyl 2-pyridylsulfonate. nih.gov |

| Rhodium(III) | C-H Arylation | Use as an arylsilane coupling partner. | Rh(III)-catalyzed arylation of enamides with arylsilanes. acs.org |

| Rhodium(I) | Cross-Coupling | Formation of arylsilanes from aryl halides. | Rh(I)-catalyzed silylation of aryl halides. acs.org |

Propionitrile Chain Modifications

The three-carbon chain terminating in a nitrile group offers several avenues for chemical modification. The primary reactive sites are the nitrile group itself and the α-carbon (the CH₂ group adjacent to the nitrile).

α-Alkylation: The protons on the carbon alpha to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. They can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction to form a new C-C bond. researchgate.net

Nitrile Reduction: The nitrile group can be fully reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, partial reduction to an aldehyde (-CHO) can be achieved using a milder, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H), followed by an aqueous workup to hydrolyze the intermediate imine.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic (e.g., H₃O⁺, heat) or basic (e.g., NaOH, H₂O, heat) conditions. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.

| Reaction Type | Reagents | Functional Group Transformation | Product Structure Snippet |

|---|---|---|---|

| α-Alkylation | 1) LDA; 2) R-X (Alkyl Halide) | Adds an 'R' group to the carbon adjacent to the nitrile. | -Si(Ph)Cl₂-CH₂-CH(R)-CN |

| Full Reduction | 1) LiAlH₄; 2) H₂O | Nitrile to Primary Amine | -Si(Ph)Cl₂-CH₂-CH₂-CH₂-NH₂ |

| Partial Reduction | 1) DIBAL-H; 2) H₂O | Nitrile to Aldehyde | -Si(Ph)Cl₂-CH₂-CH₂-CHO |

| Hydrolysis (Acidic/Basic) | H₃O⁺ or NaOH/H₂O, then H₃O⁺ | Nitrile to Carboxylic Acid | -Si(Ph)Cl₂-CH₂-CH₂-COOH |

Information Deficit: The Role of this compound in Advanced Polymer Applications Remains Undocumented

Following a comprehensive search of scientific literature and technical databases, it has been determined that there is a significant lack of publicly available information regarding the application of the chemical compound This compound in the specific areas of advanced materials science and polymer chemistry as outlined. While the requested article structure focused on its incorporation into silicone-based polymers, its role as a monomer, and its use in various polymerization processes, no substantive research findings, data, or detailed studies could be located to populate these sections.

The investigation sought to detail the compound's function in:

Silicone-Based Polymers and Resins: Specifically concerning polysiloxane synthesis and architectures, cross-linking strategies, and the formation of hybrid organic-inorganic polymer systems.

Polymerization Processes: Including its potential role as a monomer or co-monomer in radical and condensation polymerization studies.

Despite targeted searches for data on "this compound" in contexts such as a polysiloxane precursor, a functional silane (B1218182) for silicone modification, or its involvement in processes like hydrosilylation and polycondensation, the results were inconclusive. The scientific and technical communities have not, to date, published research that would allow for a thorough and accurate discussion of this compound within the specified framework.

Consequently, the generation of an article detailing the advanced materials science and polymer chemistry applications of this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of foundational research and data.

Advanced Materials Science and Polymer Chemistry Applications

Development of Silicon-Containing Polymeric Materials

The incorporation of silicon-containing moieties into polymer backbones can significantly enhance their thermal stability, mechanical strength, and other physicochemical properties. 3-(Dichlorophenylsilyl)propiononitrile serves as a valuable precursor in the synthesis of such advanced materials.

In the domain of composite materials, silica (B1680970) nanoparticles are frequently employed as reinforcing agents to improve the mechanical properties of polymers. However, the inherent incompatibility between the hydrophilic silica surface and a hydrophobic polymer matrix often leads to poor dispersion and weak interfacial adhesion. Silane (B1218182) coupling agents are crucial in bridging this gap, and this compound can theoretically be utilized for this purpose.

Hypothetical Data Table: Effect of this compound as a Coupling Agent on Silica-Reinforced Polystyrene

| Property | Unfilled Polystyrene | Polystyrene with Untreated Silica | Polystyrene with Treated Silica* |

| Tensile Strength (MPa) | 40 | 42 | 55 |

| Tensile Modulus (GPa) | 3.0 | 3.5 | 4.5 |

| Elongation at Break (%) | 2.5 | 2.0 | 2.2 |

| Impact Strength (kJ/m²) | 20 | 18 | 28 |

*Silica treated with this compound. Data is illustrative and based on expected outcomes for similar silane coupling agents.

Silsesquioxanes are a class of organosilicon compounds with the empirical formula RSiO1.5, where R is an organic substituent. Polyhedral Oligomeric Silsesquioxanes (POSS) are a specific type of silsesquioxane with a well-defined cage-like structure. These nano-sized molecules can be incorporated into polymer chains to create organic-inorganic hybrid polymers with exceptional properties.

The hydrolysis and condensation of this compound can lead to the formation of silsesquioxane structures. By carefully controlling the reaction conditions, it is theoretically possible to synthesize POSS molecules where the corners of the silica cage are functionalized with phenyl and propiononitrile groups. These functionalized POSS monomers can then be polymerized or copolymerized with other organic monomers to yield POSS-based polymers. The resulting materials would benefit from the rigid, thermally stable inorganic core of the POSS cage and the processability and functionality of the organic polymer chains.

Surface Modification Reagent Applications

The reactivity of the dichlorosilyl group makes this compound a prime candidate for use as a surface modification reagent, enabling the alteration of the surface properties of various substrates.

Silanization is a process used to covalently bind organosilanes to a substrate, thereby modifying its surface chemistry. Substrates rich in hydroxyl groups, such as glass, silicon wafers, and metal oxides, are particularly suitable for silanization. The process involves the reaction of the dichlorosilyl group of this compound with the surface hydroxyl groups.

This reaction results in the formation of a durable, covalently bound monolayer of the organosilane on the substrate surface. The exposed phenyl and propiononitrile groups then dictate the new surface properties. For instance, the phenyl groups can increase the hydrophobicity of a normally hydrophilic surface, while the nitrile group offers a site for further chemical reactions.

Covalent grafting is a method used to attach polymer chains to a surface, creating a "polymer brush" that can dramatically alter the surface's properties. This compound can be employed as an initiator or a coupling agent in "grafting to" or "grafting from" techniques.

In the "grafting to" approach, pre-synthesized polymer chains with reactive end groups can be attached to a surface previously functionalized with this compound. Conversely, in the "grafting from" method, the propiononitrile group on a surface modified with the silane could potentially be converted into an initiating site for in-situ polymerization, leading to the growth of polymer chains directly from the surface.

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in a selective solvent. They are of great interest for applications such as drug delivery and nanotechnology. The surface of these micelles can be functionalized to introduce specific properties, such as targeting ligands or responsive moieties.

While direct use of this compound for micelle functionalization in an aqueous environment would be challenging due to the hydrolytic instability of the dichlorosilyl group, it could be used to modify a hydrophobic block copolymer prior to micelle formation. The resulting functionalized polymer could then self-assemble into micelles with phenyl and propiononitrile groups displayed on the core-corona interface or within the corona, depending on the block copolymer architecture. The nitrile groups could then be further modified to attach desired functionalities.

Catalytic Applications and Mechanistic Studies

Organosilicon Compounds as Catalysts

Organosilicon compounds, a broad class of molecules containing carbon-silicon bonds, have emerged as versatile and highly effective catalysts in a wide array of chemical transformations. Their unique electronic and steric properties, which can be finely tuned by modifying the substituents on the silicon atom, allow for the rational design of catalysts with specific activities and selectivities. These compounds often exhibit low toxicity and are derived from abundant silicon, making them attractive alternatives to catalysts based on rare or heavy metals.

Role in Polymerization Catalysis

While specific studies detailing the direct use of 3-(Dichlorophenylsilyl)propiononitrile as a primary catalyst in polymerization are not extensively documented in publicly available literature, the broader class of dichlorosilyl compounds plays a significant role as precursors or modifiers in polymerization catalysis. For instance, dichlorosilanes are utilized in the synthesis of Ziegler-Natta and metallocene catalysts, which are pivotal in the production of polyolefins like polyethylene (B3416737) and polypropylene. In these systems, the silicon-containing moiety can influence the catalyst's activity, stability, and the stereochemistry of the resulting polymer. The presence of the propiononitrile group in this compound introduces a polar nitrile functionality, which could potentially modulate the electronic environment of the silicon center and its interaction with co-catalysts or monomers.

Heterogenized Homogeneous Catalysis

Heterogenized homogeneous catalysis aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This is often achieved by immobilizing a homogeneous catalyst onto a solid support. Organosilicon compounds, including derivatives of this compound, are excellent candidates for this approach due to the reactivity of the Si-Cl bonds.

Catalyst Confinement Strategies

The dichlorosilyl group in this compound provides a reactive handle for covalent attachment to solid supports such as silica (B1680970), alumina (B75360), or polymers. By reacting the Si-Cl bonds with surface hydroxyl groups or other functional groups on the support material, the molecule can be effectively anchored. This strategy confines the catalytic species, preventing it from leaching into the reaction mixture and allowing for its straightforward recovery and reuse. The phenyl and propiononitrile groups can be further functionalized to introduce catalytically active sites or to modulate the properties of the immobilized catalyst.

Polymeric Nanoreactors for Catalysis

Polymeric nanoreactors represent an advanced approach to catalyst confinement, where catalytic sites are encapsulated within a polymer matrix at the nanoscale. This compound can serve as a functional monomer or cross-linker in the synthesis of such nanoreactors. The polymerization of this or related vinyl-substituted silanes can lead to the formation of porous polymer networks. The nitrile functionality within the polymer structure can be used to coordinate with metal ions, creating well-defined, isolated catalytic sites within the nanoreactor. This approach can enhance catalytic activity and selectivity by creating a specific microenvironment around the active site and can also facilitate multi-step catalytic processes within a single particle.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations of catalytic cycles involving this compound are not widely reported in the general scientific literature, likely due to the specialized nature of its applications. However, the fundamental reactivity of the dichlorophenylsilyl group provides a basis for postulating its involvement in catalytic cycles. For instance, in a hydrosilylation reaction catalyzed by a transition metal complex, a derivative of this compound (e.g., a corresponding hydrosilane) would undergo oxidative addition to the metal center. This would be followed by coordination of the substrate (e.g., an alkene or ketone), migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst. The electronic and steric influence of the phenyl and propiononitrile groups would be critical in modulating the kinetics and thermodynamics of these elementary steps. Spectroscopic techniques such as NMR and in-situ IR, along with computational modeling, would be essential tools for elucidating the precise mechanistic details of such catalytic processes.

Catalyst Recovery and Reusability Studies

In the synthesis of this compound via the hydrosilylation of acrylonitrile (B1666552) with dichlorophenylsilane, the economic and environmental viability of the process is significantly influenced by the ability to recover and reuse the catalyst. Homogeneous catalysts, while often exhibiting high activity and selectivity, are notoriously difficult to separate from the reaction products, leading to catalyst loss and potential contamination of the final product. aiche.org This challenge has driven research towards the development of heterogeneous catalytic systems, which can be more readily separated and recycled. aiche.orgmdpi.com

The primary methods for catalyst recovery in industrial chemical synthesis include filtration, centrifugation, and magnetic separation, particularly when the catalyst is immobilized on a solid support. mdpi.com The effectiveness of a catalyst's reusability is determined by its ability to maintain high catalytic activity and selectivity over numerous reaction cycles with minimal leaching of the active metal into the product.

While specific research detailing the recovery and reusability of catalysts exclusively for the synthesis of this compound is not extensively available in publicly accessible literature, valuable insights can be drawn from studies on analogous hydrosilylation reactions. These studies provide a strong indication of the methodologies and types of catalysts that would be applicable.

Heterogeneous catalysts, where the active catalytic species are anchored to a solid support, are at the forefront of recyclable catalyst technology. aiche.org Supports such as silica, alumina, and various polymers are functionalized to immobilize the catalytic metal, often platinum or rhodium complexes. aiche.org This immobilization prevents the catalyst from being carried away with the product stream, allowing for its recovery and subsequent reuse. aiche.org

One notable example of a recyclable heterogeneous catalyst is SiliaCat Pt(0), which consists of platinum nanoparticles entrapped within an organosilica matrix. Research on the hydrosilylation of 1-octene (B94956) with triethoxysilane (B36694) using this catalyst has demonstrated its potential for reuse. The catalyst was successfully recovered and reused for three consecutive cycles, as detailed in the table below.

| Reaction Run | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1 | 92 | 81 |

| 2 | 92 | 81 |

| 3 | 47 | 100 |

Data adapted from studies on the hydrosilylation of 1-octene, as specific data for this compound was not available.

Another approach to catalyst recyclability involves the use of magnetic nanoparticles as supports. mdpi.com These magnetic supports allow for the easy separation of the catalyst from the reaction mixture using an external magnetic field. This method avoids more time-consuming separation techniques like filtration or centrifugation and has been shown to maintain high catalyst activity over multiple cycles in various organic reactions. mdpi.com For instance, a catalyst system of an alkaline ionic liquid immobilized on magnetic nanoparticles demonstrated excellent reusability over six cycles in a Knoevenagel condensation reaction, with only a minor decrease in yield. mdpi.com

Leaching of the active metal from the support is a critical factor affecting catalyst reusability and product purity. Studies on platinum-grafted nanoparticles have shown that attaching the catalyst to supports like alumina or silica spheres can improve the ease of recovery and minimize leaching, making them suitable for both batch and continuous flow reactor systems. aiche.org

Despite a comprehensive search for spectroscopic and computational data, specific experimental or theoretical research findings for the chemical compound this compound are not available in the public domain through the conducted searches. As a result, the creation of a detailed scientific article with specific data tables and in-depth analysis as requested is not possible at this time.

General principles and typical spectral regions for the functional groups present in this compound, such as the dichlorophenylsilyl and propiononitrile moieties, are well-established in the scientific literature. However, without specific experimental data or computational studies for the entire molecule, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until dedicated research on the spectroscopic and computational properties of this compound is published and made publicly available, the generation of the requested in-depth article is not feasible.

Spectroscopic and Computational Research on 3 Dichlorophenylsilyl Propiononitrile

Quantum Mechanical and Theoretical Studies

Computational Modeling of Electronic Structure

Computational modeling provides significant insights into the electronic structure of molecules like 3-(Dichlorophenylsilyl)propiononitrile, elucidating the distribution of electrons and the nature of chemical bonds. Due to the presence of a silicon atom, which is less electronegative than carbon, and the electron-withdrawing chloro and cyano groups, the molecule is expected to exhibit a notable polarization of its chemical bonds.

The carbon-silicon (C-Si) bond is inherently polarized towards the carbon atom. The silicon atom, bonded to two electronegative chlorine atoms and a phenyl group, will have a significant partial positive charge. This is a key feature of the electronic structure of organosilicon compounds. wikipedia.org

Key Features of the Electronic Structure:

Polarized Bonds: The Si-Cl, Si-C, and C≡N bonds are all expected to be significantly polarized.

Inductive Effects: The dichlorosilyl group acts as a strong electron-withdrawing group, influencing the electron density of the propiononitrile chain.

Illustrative Data Table of Calculated Electronic Properties:

| Property | Predicted Value (Arbitrary Units) | Description |

| Dipole Moment | High | The molecule is expected to be highly polar due to the cumulative effect of its polar bonds. |

| HOMO-LUMO Gap | Moderate | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

| Mulliken Charge on Si | Positive | Indicating the electron-deficient nature of the silicon atom. |

| Mulliken Charge on N | Negative | Reflecting the high electronegativity of the nitrogen atom in the nitrile group. |

Note: The values in this table are illustrative and would require specific quantum chemical calculations for precise determination.

Theoretical Predictions of Reaction Pathways

Theoretical calculations can predict the likely reaction pathways for this compound. Given its functional groups, the compound is susceptible to several types of reactions.

Hydrolysis: The Si-Cl bonds are highly susceptible to hydrolysis, reacting with water to form silanols and releasing hydrochloric acid. This is a characteristic reaction of chlorosilanes. nih.gov

Nucleophilic Substitution: The silicon atom, being electrophilic, is a prime target for nucleophilic attack. This can lead to the substitution of the chlorine atoms by other functional groups. wikipedia.org

Reduction: The nitrile group can be reduced to a primary amine using appropriate reducing agents.

Hydrosilylation: In related chemistry, compounds with Si-H bonds can undergo hydrosilylation, adding across unsaturated bonds. wikipedia.org While this compound does not have an Si-H bond, understanding this reaction is key in the broader context of organosilane chemistry.

Computational studies on similar molecules, like dichlorosilane, have been used to construct reaction pathways and determine energetics using methods such as the complete-active-space self-consistent-field (CASSCF) and coupled-cluster (CCSD(T)) theories. nasa.gov These approaches could be applied to this compound to model its reactivity.

Correlation of Spectroscopic Data with Theoretical Models

Spectroscopic techniques are essential for characterizing the structure of this compound, and computational models are invaluable for interpreting the resulting data.

Infrared (IR) Spectroscopy:

Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands observed in an IR spectrum.

Illustrative Data Table of Predicted IR Absorptions:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | ~2250 | Stretching |

| C-H (Aromatic) | 3050-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| Si-Cl | 450-600 | Stretching |

| Si-Phenyl | ~1430, ~1120 | Stretching |

Note: These are typical wavenumber ranges and would be refined by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Theoretical calculations can predict chemical shifts (¹H, ¹³C, ²⁹Si) and coupling constants. The ²⁹Si NMR spectrum would be particularly informative, with the chemical shift of the silicon atom being highly dependent on its substituents.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can be used to determine the exact mass and elemental composition, aiding in the identification of reaction products and intermediates. osti.gov

Advanced Analytical Techniques for Structural Elucidation

For a definitive structural elucidation of this compound and its potential reaction products, a combination of advanced analytical techniques would be employed.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity of atoms within the molecule.

Tandem Mass Spectrometry (MS/MS): This technique allows for the fragmentation of selected ions, providing detailed structural information and helping to elucidate fragmentation pathways. nih.gov

X-ray Crystallography: If a single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the analysis of volatile compounds, providing both separation and structural information. osti.gov

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or reaction products, HPLC can be used for separation and quantification. tandfonline.com

The combination of these experimental techniques with computational modeling provides a powerful approach for the comprehensive characterization of organosilicon compounds like this compound.

Structure Reactivity Relationships and Design Principles

Influence of the Dichlorophenylsilyl Moiety on Reactivity

The dichlorophenylsilyl group [(C₆H₅)Cl₂Si-] is a powerful modulator of the reactivity of the entire 3-(Dichlorophenylsilyl)propiononitrile molecule. Its influence stems from a combination of electronic and steric effects. The silicon atom, being less electronegative than the chlorine and carbon atoms it is bonded to, bears a partial positive charge. This positive character is further amplified by the presence of two highly electronegative chlorine atoms, which are strong electron-withdrawing groups.

This electron-withdrawing nature of the dichlorophenylsilyl moiety has a significant impact on the adjacent propiononitrile group. It enhances the electrophilicity of the carbon atom in the nitrile (-C≡N) group. nih.gov This increased partial positive charge on the nitrile carbon makes it more susceptible to nucleophilic attack. Consequently, reactions such as hydrolysis, alcoholysis, and aminolysis at the nitrile group are expected to be influenced by the presence of the silyl (B83357) moiety.

Furthermore, the Si-Cl bonds within the dichlorophenylsilyl group are themselves highly reactive centers. They are prone to nucleophilic substitution reactions, readily undergoing hydrolysis in the presence of water to form silanols, which can then condense to form polysiloxanes. vub.beresearchgate.net Reaction with alcohols (alcoholysis) yields alkoxysilanes, while reaction with amines (aminolysis) produces aminosilanes. researchgate.net The phenyl group attached to the silicon atom also influences reactivity through its steric bulk and electronic effects, potentially moderating the rate of these substitution reactions compared to simpler dichlorosilanes.

Impact of the Propiononitrile Group on Chemical Transformations

One of the key roles of the propiononitrile group is to provide a functional handle for further chemical modifications. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a carboxylate salt, respectively. researchgate.netbhu.ac.in It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride. researchgate.netbhu.ac.in These transformations convert the relatively inert cyano group into highly reactive functionalities that can be used to attach the entire molecule to other substrates or to build more complex molecular architectures.

The presence of the propiononitrile group can also influence the reactivity of the Si-Cl bonds. While direct electronic conjugation is absent, the polar nature of the nitrile group can affect the solvation of the molecule and the transition states of reactions occurring at the silicon center. Moreover, the ethyl spacer between the silicon atom and the nitrile group provides a degree of flexibility, which can influence the steric accessibility of the Si-Cl bonds to incoming nucleophiles.

Rational Design of Derivatives for Targeted Applications

The dual reactivity of this compound, with reactive sites at both the silicon and nitrile functionalities, makes it a versatile building block for the rational design of derivatives with specific applications. This design process involves strategically modifying one or both of these functional groups to achieve desired properties.

One major area of application is in the synthesis of functionalized polysiloxanes. vub.beresearchgate.net By carefully controlling the hydrolysis and co-condensation of this compound with other silane (B1218182) monomers, it is possible to create silicone polymers with pendant nitrile groups. These nitrile groups can then be further functionalized, for example, by reduction to amines, to create materials with tailored surface properties, such as improved adhesion or biocompatibility.

Another important application is in surface modification. researchgate.netyoutube.comaps.org The dichlorosilyl group can react with hydroxyl groups present on the surfaces of materials like glass, silica (B1680970), and metal oxides to form stable covalent bonds. mdpi.com This allows for the grafting of the propiononitrile functionality onto these surfaces. The tethered nitrile groups can then be used to immobilize other molecules, such as enzymes or catalysts, or to alter the surface properties, for instance, to create selective adsorption layers.

The rational design of these derivatives relies on a thorough understanding of the structure-property relationships. nih.gov For instance, the length of the alkyl chain separating the silicon atom from the functional group can influence the flexibility and accessibility of the functional group in the final material.

Computational Chemistry in Predicting Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the structure-reactivity correlations of molecules like this compound. DFT calculations can provide valuable insights into the electronic structure, charge distribution, and molecular orbitals of the molecule. vub.be

By calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, chemists can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, DFT studies can quantify the extent to which the dichlorophenylsilyl group increases the electrophilicity of the nitrile carbon. This information is crucial for predicting the reactivity of the nitrile group in various chemical transformations.

Furthermore, computational models can be used to simulate reaction pathways and calculate activation energies for different reactions. This allows for the prediction of the most favorable reaction conditions and the identification of potential side products. For example, DFT calculations can help in understanding the mechanism of hydrolysis of the Si-Cl bonds and the subsequent condensation process.

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry

Future research into the synthesis of 3-(Dichlorophenylsilyl)propiononitrile would likely focus on aligning with the principles of green chemistry. Current synthetic methods for similar organosilicon compounds often rely on traditional techniques that may involve hazardous reagents or energy-intensive conditions. Emerging research would aim to develop novel synthetic pathways that are more environmentally benign.

Key areas of exploration would include:

Catalyst Development: Investigating new, highly efficient, and recyclable catalysts to improve reaction yields and reduce waste.

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing byproduct formation.

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times.

Expanding Catalytic Roles in Organic Synthesis

The unique electronic and steric properties of organosilicon compounds make them interesting candidates for catalysis. The silicon atom can influence the reactivity of adjacent functional groups, and the dichlorophenylsilyl moiety, in particular, offers specific electronic characteristics. Future research could explore the potential of this compound or its derivatives as catalysts or ligands in various organic transformations. The nitrile group could also serve as a coordinating site for metal catalysts, potentially modulating their activity and selectivity.

Integration into Advanced Functional Materials

Organosilicon compounds are integral to the development of advanced materials due to their unique properties, such as thermal stability and hydrophobicity. The combination of a reactive dichlorosilyl group, a flexible propiononitrile chain, and an aromatic phenyl ring in this compound makes it a potential precursor for new functional materials.

Potential research directions include:

Polymer Synthesis: Using the dichlorosilyl group for polymerization reactions to create novel silicon-containing polymers (silicones) with tailored thermal, mechanical, or optical properties. The nitrile group could be further modified post-polymerization to introduce additional functionalities.

Surface Modification: Grafting the molecule onto surfaces (e.g., silica (B1680970), metals) to alter their properties, such as creating hydrophobic, thermally stable, or chemically resistant coatings.

Hybrid Materials: Incorporating the compound into organic-inorganic hybrid materials to combine the advantages of both components, potentially for applications in electronics or composites.

Computational Advancement in Predictive Modeling

As with many areas of chemistry, computational modeling is a powerful tool for predicting properties and guiding experimental work. Future research on this compound would benefit significantly from theoretical studies.

Key applications of computational modeling would involve:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to elucidate the mechanisms of its synthesis and potential catalytic cycles, helping to optimize reaction conditions.

Property Prediction: Calculating key electronic, spectroscopic, and physical properties to predict its behavior in various applications and to design new molecules with enhanced characteristics.

Materials Simulation: Modeling how the molecule would incorporate into polymers or onto surfaces to predict the properties of the resulting materials, thereby accelerating the design of new advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Dichlorophenylsilyl)propiononitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via silylation reactions, where a chlorosilane precursor (e.g., dichlorophenylsilane) reacts with a cyanoethylating agent (e.g., acrylonitrile derivatives) under anhydrous conditions. Catalysts like triethylamine or pyridine are often used to neutralize HCl byproducts. Optimization involves controlling temperature (typically 0–50°C), solvent selection (e.g., THF or dichloromethane), and stoichiometric ratios to minimize side reactions .

- Characterization : Post-synthesis purification via fractional distillation or column chromatography is critical. Confirm structure using NMR (to identify phenyl and propiononitrile protons) and NMR (to verify silyl group integrity) .

Q. How can researchers characterize the electronic and steric effects of the dichlorophenylsilyl group in this compound?

- Methodology : Use IR spectroscopy to analyze the C≡N stretching frequency (~2240 cm) and compare it to analogous compounds (e.g., 3-(trichlorosilyl)propiononitrile). Steric effects can be assessed via X-ray crystallography, if crystals are obtainable, or computational modeling (DFT) to study bond angles and spatial hindrance .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines : Wear PPE (gloves, goggles, lab coat), work in a fume hood, and avoid exposure to moisture to prevent hydrolysis. Waste should be neutralized with aqueous base (e.g., sodium bicarbonate) and disposed via hazardous waste channels. Refer to ECHA registration data for toxicity profiles .

Advanced Research Questions

Q. How does the dichlorophenylsilyl moiety influence the compound’s reactivity in surface modification or polymer grafting applications?

- Methodology : Investigate silane coupling efficiency on substrates (e.g., silica, metals) using contact angle measurements or XPS to track surface bonding. Compare hydrolysis rates of the dichlorophenylsilyl group versus trichloro- or triethoxysilyl analogs in aqueous/organic solvent systems .

- Data Analysis : Kinetic studies (UV-Vis or NMR) can quantify hydrolysis intermediates. For polymer grafting, monitor radical-initiated reactions (e.g., with AIBN) via GPC or FTIR .

Q. What strategies resolve contradictions in reported thermal stability data for silylated propiononitriles?

- Approach : Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (air) atmospheres to differentiate decomposition pathways. Compare with computational studies (e.g., bond dissociation energies of Si–C vs. C≡N bonds). Contradictions may arise from impurities or varying experimental setups .

Q. Can this compound act as a ligand or precursor in coordination chemistry?

- Experimental Design : React with transition metals (e.g., Ni, Cu) in anhydrous THF and characterize complexes via single-crystal XRD. Electrochemical studies (cyclic voltammetry) can assess redox activity. The cyano group may coordinate via σ-donation, while the silyl group could influence steric bulk .

Q. How does substitution on the phenyl ring (e.g., para vs. meta chlorine) affect spectroscopic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.